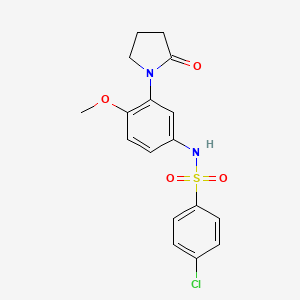

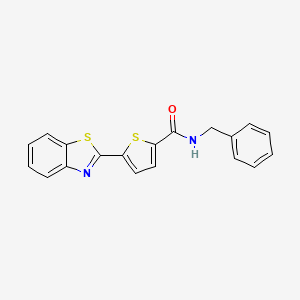

![molecular formula C21H25N3O3 B2834006 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide CAS No. 894000-82-9](/img/structure/B2834006.png)

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide, also known as AZPA, is a novel compound that has recently gained attention in the field of scientific research. It is a member of the indole-2-carboxamide family and has been found to exhibit various biological activities.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols : A study by Selvaraj, Debnath, and Swamy (2019) demonstrated the [4 + 3]-annulation of 1-methylindole-3-carboxamides with substituted propargyl alcohols, leading to lactams through carboxamide group migration. This research reveals the compound's utility in constructing complex heterocyclic structures, including azepinoindolones, under catalytic conditions (Selvaraj, Debnath, & Swamy, 2019).

Enantioselective Amine α-Functionalization : Jain et al. (2016) explored the palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes, highlighting the compound's relevance in asymmetric synthesis and the development of bioactive molecules (Jain, Verma, Xia, & Yu, 2016).

Synthesis of Pyrido and Azepino Pyrrolopyrimidines : Glushkov, Zasosova, and Ovcharova (1977) discussed the synthesis of pyrido[3,4-b]- and azepino[3,4-b]pyrrolo[2,3-d]pyrimidines from α-oxo lactams and hydrazinouracils, indicating the compound's utility in generating polycyclic systems with potential biological activities (Glushkov, Zasosova, & Ovcharova, 1977).

Oxidative 1,2-Carboacylation of Activated Alkenes : Ouyang, Song, and Li (2014) established an oxidative tandem route to synthesize 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols using iron catalysts. This methodology underscores the importance of the compound in facilitating regioselective synthesis of oxindoles, a core structure in many pharmaceutical agents (Ouyang, Song, & Li, 2014).

Pharmacological Potentials

- Neuropeptide Y Y2 Receptor Antagonists : Brothers et al. (2010) identified selective and brain-penetrant neuropeptide Y Y2 receptor antagonists through high-throughput screening, indicating the compound's structural framework could be pivotal in the development of treatments for obesity, mood disorders, and alcoholism (Brothers et al., 2010).

properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-2-11-22-21(27)20(26)17-14-24(18-10-6-5-9-16(17)18)15-19(25)23-12-7-3-4-8-13-23/h2,5-6,9-10,14H,1,3-4,7-8,11-13,15H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYDARXOSLMWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

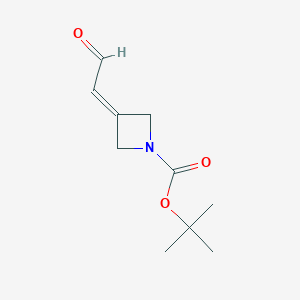

![N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2833923.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2833927.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833928.png)

![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)

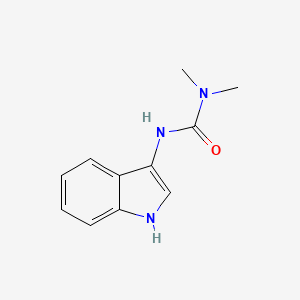

![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)

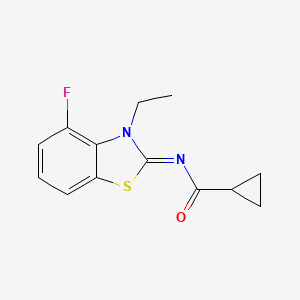

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2833938.png)